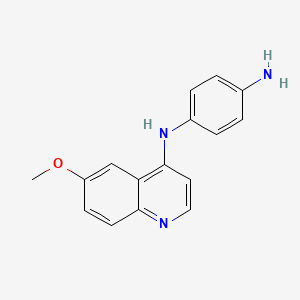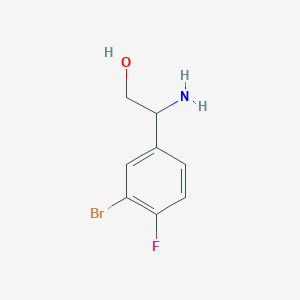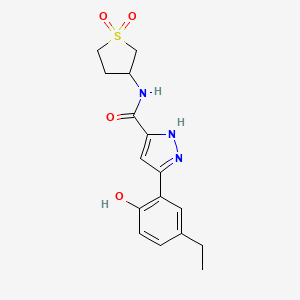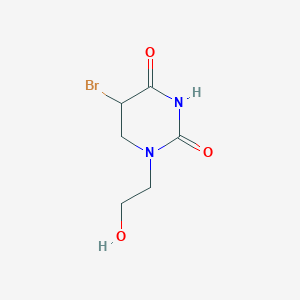![molecular formula C16H16N2S B12112436 1H-Indol-6-amine, 1-methyl-4-[(phenylmethyl)thio]- CAS No. 1334499-07-8](/img/structure/B12112436.png)
1H-Indol-6-amine, 1-methyl-4-[(phenylmethyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- 1H-Indol-6-amine, 1-methyl-4-[(phenylmethyl)thio]-: , also known as 1-methyl-1H-indol-4-ylamine , is a heterocyclic compound with the following chemical structure:
- It contains an indole ring system, which is a prevalent moiety in various natural products and drugs. Indoles play a crucial role in cell biology and have attracted attention due to their biological activity.
- This compound exhibits potential applications in cancer treatment, antimicrobial activity, and other therapeutic areas.
C9H9NS
.Méthodes De Préparation
- One synthetic route involves the reaction of 1-methylindole with benzyl mercaptan under appropriate conditions to form the desired compound.
- Industrial production methods may vary, but the synthetic approach typically involves efficient and scalable processes.
Analyse Des Réactions Chimiques
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions may yield different derivatives, such as reduced indoles.
Substitution: Substitution reactions at the indole nitrogen or sulfur atom can modify the compound.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidation may involve oxidants like potassium permanganate or chromic acid.
Major Products: These reactions can yield diverse products, including substituted indoles and related derivatives.
Applications De Recherche Scientifique
Chemistry: Researchers study this compound’s reactivity, stability, and potential as a building block for more complex molecules.
Biology: Investigations explore its interactions with biological systems, such as enzyme inhibition or receptor binding.
Medicine: Researchers assess its pharmacological properties, potential therapeutic uses, and toxicity profiles.
Industry: Industries may use it as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mécanisme D'action
- The compound’s mechanism of action depends on its specific targets. It could interact with enzymes, receptors, or cellular pathways.
- Further studies are needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
Similar Compounds:
Uniqueness: Highlight the compound’s distinct features, such as the phenylmethylthio substituent.
Propriétés
Numéro CAS |
1334499-07-8 |
|---|---|
Formule moléculaire |
C16H16N2S |
Poids moléculaire |
268.4 g/mol |
Nom IUPAC |
4-benzylsulfanyl-1-methylindol-6-amine |
InChI |
InChI=1S/C16H16N2S/c1-18-8-7-14-15(18)9-13(17)10-16(14)19-11-12-5-3-2-4-6-12/h2-10H,11,17H2,1H3 |
Clé InChI |
YSKYZIOOZCKYTF-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC2=C1C=C(C=C2SCC3=CC=CC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-methyl-6-phenyl-3,4-dihydro-2H-pyrrolo[1,2-c]pyrimidin-1-one](/img/structure/B12112384.png)
![3-[(2-Ethoxybenzoyl)amino]propanoic acid](/img/structure/B12112388.png)
![2-Propanol, 1-amino-3-[3-methyl-4-(1-methylethyl)phenoxy]-](/img/structure/B12112405.png)


![5-(4-methoxyphenyl)-1,3-dimethyl-8,9-dihydro-7H-pyrimido[4,5-b]quinolin-10-ium-2,4,6-trione](/img/structure/B12112412.png)
![3-Pyridinecarboxylic acid, 2-[[2-[[(ethylamino)carbonyl]amino]-1-methyl-2-oxoethyl]thio]-](/img/structure/B12112415.png)

![3-[(Methylthiothioxomethyl)amino]thiolane-1,1-dione](/img/structure/B12112431.png)


![Butanoic acid, 4-[(2-chlorophenyl)sulfonyl]-](/img/structure/B12112442.png)
